molecular formula C9H12O B1477892 2,3,5-Trimethylphenol-D11 CAS No. 362049-46-5

2,3,5-Trimethylphenol-D11

Cat. No. B1477892
CAS RN: 362049-46-5
M. Wt: 147.26 g/mol
InChI Key: OGRAOKJKVGDSFR-JXCHDVSKSA-N
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Description

2,3,5-Trimethylphenol-D11, also known as Isopseudocumenol-D11, is a deuterium-labeled version of 2,3,5-Trimethylphenol . It is a phenolic compound and is often used in scientific research.


Synthesis Analysis

The synthesis of 2,3,5-Trimethylphenol-D11 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules. This is typically done as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of 2,3,5-Trimethylphenol-D11 is C9H12O . The average mass is 136.191 Da and the monoisotopic mass is 136.088821 Da .

Scientific Research Applications

Catalytic Oxidation to 2,3,5-Trimethylbenzoquinone

The oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethylbenzoquinone using Fenton's reagent under mild conditions highlights an efficient and selective process. This approach boasts nearly 99.9% selectivity at complete conversion, presenting an eco-friendly and cost-effective method for synthesizing 2,3,5-trimethylbenzoquinone, a compound of interest for its potential applications in various fields including materials science and chemistry (Li et al., 2009).

Kinetic Studies of Trimethylphenols

Research into the gas-phase reactions of OH radicals with trimethylphenols, including 2,3,5-trimethylphenol, provides valuable insights into their atmospheric behavior and potential environmental impacts. These studies contribute to a deeper understanding of the kinetics and mechanisms involved, informing environmental modeling and pollution mitigation strategies (Bejan et al., 2012).

Selective Oxidation with Peroxidase-Based Catalysts

The development of peroxidase-based catalysts for the clean production of 2,3,5-trimethylhydroquinone, an intermediate of vitamin E, marks a significant advancement in green chemistry. This biocatalytic approach demonstrates high selectivity and efficiency, offering an environmentally friendly alternative to traditional chemical synthesis methods (Grebennikova et al., 2020).

Photocatalytic Applications

The study of photooxidation of 2,3,5-trimethylphenol using hypocrellins as catalysts under visible light irradiation explores new dimensions in photocatalytic applications. This research not only demonstrates the potential of hypocrellins in achieving high selectivity for 2,3,5-trimethylbenzoquinone but also opens up avenues for utilizing light-driven processes in organic synthesis, presenting a more sustainable approach to chemical manufacturing (Zhang et al., 2008).

Safety And Hazards

2,3,5-Trimethylphenol-D11 is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,4-dideuterio-3,5,6-tris(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRAOKJKVGDSFR-JXCHDVSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])O)[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trimethylphenol-D11

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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